

A Comparative Purity Analysis of Commercially Available 2-Hydroxy-5-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Hydroxy-5-methyl-3-nitropyridine

Cat. No.: B188116

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of commercially available **2-Hydroxy-5-methyl-3-nitropyridine** (CAS No. 7464-14-4), a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents.^{[1][2]} The purity of this starting material is critical as impurities can lead to unforeseen side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of drug development.

This document outlines standard analytical methodologies for assessing the purity of **2-Hydroxy-5-methyl-3-nitropyridine** and presents a comparative analysis based on typical data obtained from these techniques.

Commercial Availability and Stated Purity

2-Hydroxy-5-methyl-3-nitropyridine is available from several chemical suppliers. The stated purity often varies, highlighting the need for independent verification. As an initial point of comparison, the table below summarizes the advertised purity from a selection of commercial sources.

Supplier	Stated Purity	Analytical Method Cited
Supplier A	≥99.0%	HPLC
Supplier B	Min. 98.0%	GC, Titration[3]
Supplier C	97%	Not Specified[4]

Note: This table is illustrative. Actual suppliers and stated purities may vary.

Experimental Protocols for Purity Verification

To independently verify the purity of commercial samples, a multi-pronged analytical approach is recommended, primarily employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the main compound and detecting non-volatile impurities. A reversed-phase method is suitable for this compound.

Methodology:

- Instrumentation: HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using:
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-2 min: 20% B
 - 2-15 min: 20% to 80% B

- 15-18 min: 80% B
- 18-20 min: Return to 20% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
- Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography (GC)

GC is effective for analyzing volatile impurities and serves as an excellent orthogonal method to HPLC.

Methodology:

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium or Hydrogen at a constant flow.
- Temperature Program:
 - Initial Temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Final Hold: Hold at 250°C for 5 minutes.
- Injector Temperature: 260°C.
- Detector Temperature: 280°C.

- Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like acetone.

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR is invaluable for structural confirmation and can be used for purity assessment by identifying signals corresponding to impurities. The synthesis of **2-Hydroxy-5-methyl-3-nitropyridine** typically involves the nitration of 2-hydroxy-5-methylpyridine, making the starting material a likely impurity.[2]

Methodology:

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6), as the compound is soluble in DMSO.[5]
- Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO- d_6 . Acquire a standard proton spectrum.
- Analysis: Integrate the peaks corresponding to the main compound and any visible impurity peaks. The presence of peaks that do not correspond to **2-Hydroxy-5-methyl-3-nitropyridine** indicates impurities. For example, residual starting material (2-hydroxy-5-methylpyridine) would present a distinct set of aromatic signals.

Comparative Data Analysis

The following table summarizes hypothetical purity analysis results for three commercial samples, designated A, B, and C, corresponding to the suppliers listed previously.

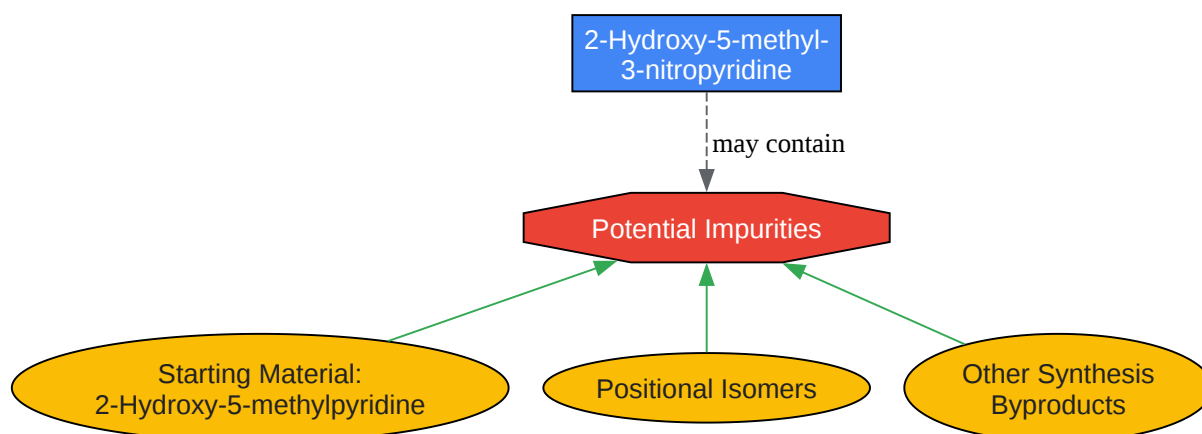
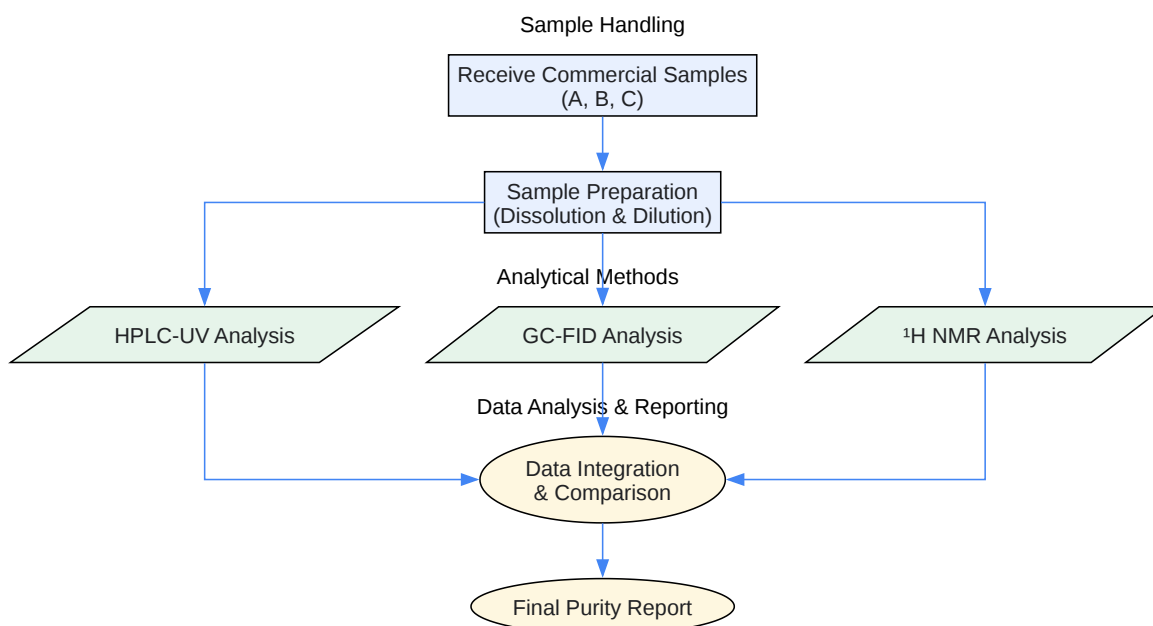
Parameter	Sample A	Sample B	Sample C
Stated Purity	≥99.0%	Min. 98.0%	97%
Appearance	Pale Yellow Solid	Pale Yellow Solid	Light Brown Solid
HPLC Purity (% Area)	99.3%	98.1%	96.8%
GC Purity (% Area)	99.1%	98.4%	97.1%
¹ H NMR Analysis	Conforms to structure. Minor unidentifiable peaks (<0.5%).	Conforms to structure. Trace of starting material identified.	Conforms to structure. Significant impurity peaks noted.
Observed Impurities	One minor impurity at RRT 1.25	Impurity at RRT 0.88 (likely starting material)	Multiple impurities, including at RRT 0.88 and RRT 1.32

RRT: Relative Retention Time

These results indicate that Sample A meets its high-purity claim. Sample B also meets its specification, though trace impurities are detectable. Sample C falls slightly below its stated purity and shows visible discoloration, suggesting the presence of more significant impurities.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the analytical process and the relationship between the target compound and potential impurities.



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